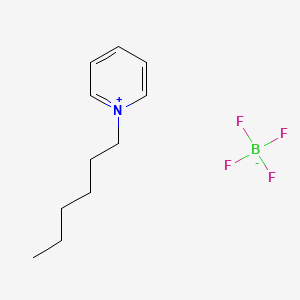

1-Hexylpyridinium tetrafluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

1-hexylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWUXUUPSUBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049305 | |

| Record name | 1-Hexylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474368-70-2 | |

| Record name | 1-Hexylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2V8R4VTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Hexylpyridinium Tetrafluoroborate

Conventional Synthetic Routes

Conventional methods for synthesizing 1-hexylpyridinium (B1223320) tetrafluoroborate (B81430) rely on well-established chemical reactions, primarily quaternization and subsequent anion exchange, performed under standard laboratory conditions.

Quaternization Reactions of Pyridine (B92270) Precursors

The initial step in the synthesis involves the quaternization of pyridine. This is an Sɴ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an alkyl halide. In the case of 1-hexylpyridinium tetrafluoroborate, pyridine is reacted with a 1-haloalkane, typically 1-bromohexane.

A general procedure involves refluxing pyridine with 1-bromohexane. nih.gov The reaction is often carried out for an extended period, for instance, 72 hours at 70°C, to ensure a high conversion rate to the intermediate, 1-hexylpyridinium bromide. nih.gov Following the reaction, the unreacted starting materials are removed by washing with a suitable solvent like ethyl acetate. The resulting 1-hexylpyridinium bromide is then dried to remove any residual solvent. nih.gov

Anion Exchange Reactions

The second step is an anion exchange or metathesis reaction. The bromide anion of the 1-hexylpyridinium bromide is replaced with a tetrafluoroborate anion. This is typically achieved by reacting the 1-hexylpyridinium bromide with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄). nih.gov

In a typical procedure, the 1-hexylpyridinium bromide is dissolved in a solvent like acetone (B3395972), and a stoichiometric amount of sodium tetrafluoroborate is added. nih.gov The mixture is stirred at room temperature for approximately 12 hours. nih.gov During this time, the less soluble sodium bromide precipitates out of the solution, driving the reaction forward according to Le Chatelier's principle. The solid sodium bromide is then removed by filtration, and the solvent is evaporated to yield the final product, this compound. nih.gov The successful synthesis can be confirmed using techniques such as ¹H-NMR spectroscopy. nih.gov

| Reaction Step | Reactants | Conditions | Product |

| Quaternization | Pyridine, 1-Bromohexane | Reflux at 70°C for 72 hours | 1-Hexylpyridinium bromide |

| Anion Exchange | 1-Hexylpyridinium bromide, Sodium tetrafluoroborate | Stirring in acetone at 25°C for 12 hours | This compound |

Advanced Synthetic Approaches

To address some of the limitations of conventional methods, such as long reaction times, advanced synthetic techniques have been explored for the synthesis of ionic liquids, including those based on the pyridinium (B92312) cation. These methods often offer advantages in terms of speed, efficiency, and sustainability.

Ultrasound-Assisted Synthesis Procedures

Ultrasound irradiation has emerged as a green and efficient method for accelerating chemical reactions. In the context of ionic liquid synthesis, ultrasound can significantly reduce reaction times. The application of ultrasound in the anion exchange step of synthesizing pyridinium-based ionic liquids has been reported to be highly effective.

For instance, in the synthesis of functionalized 4-dimethylaminopyridinium tetrafluoroborates, a related class of compounds, the metathesis reaction was carried out under ultrasonic irradiation. nih.gov This approach involved reacting the precursor pyridinium halide with sodium tetrafluoroborate in a closed vessel exposed to ultrasound for a much shorter duration (e.g., 45 minutes) at a moderate temperature (e.g., 70°C), resulting in excellent yields. nih.gov This suggests that a similar ultrasound-assisted procedure could be effectively applied to the synthesis of this compound, drastically reducing the 12-hour stirring time required in the conventional method.

Solvent-Free Synthesis Techniques

Solvent-free synthesis is another green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents. Microwave-assisted synthesis is a prominent solvent-free or solvent-minimized technique that has been successfully applied to the synthesis of ionic liquids.

Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to a significant acceleration of the reaction rate. The synthesis of various picolinium-based tetrafluoroborate ionic liquids, which are structurally similar to pyridinium-based ones, has been achieved with high yields in very short reaction times (e.g., 10 minutes) under microwave irradiation at 70°C. arabjchem.org In this method, the picolinium halide and sodium tetrafluoroborate are mixed, sometimes with a minimal amount of solvent like acetonitrile (B52724) to facilitate the reaction, and subjected to microwave heating. arabjchem.org This approach not only speeds up the synthesis but also aligns with the principles of green chemistry by minimizing solvent waste. It is highly probable that this microwave-assisted methodology could be adapted for the efficient synthesis of this compound.

| Advanced Method | Key Feature | Potential Advantage for [C₆Py][BF₄] Synthesis |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction | Significant reduction in reaction time for the anion exchange step |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating | Drastically shorter reaction times and potential for solvent-free conditions |

Spectroscopic and Structural Elucidation of 1 Hexylpyridinium Tetrafluoroborate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, including ionic liquids like 1-Hexylpyridinium (B1223320) tetrafluoroborate (B81430). By examining the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹¹B, and ¹⁹F, detailed information about the molecular framework can be obtained.

The proton NMR (¹H NMR) spectrum of 1-Hexylpyridinium tetrafluoroborate provides a map of the proton environments within the cation. The spectrum is characterized by distinct signals for the aromatic protons of the pyridinium (B92312) ring and the aliphatic protons of the hexyl chain. Due to the positive charge on the nitrogen atom, the adjacent aromatic protons are significantly deshielded and resonate at a lower field compared to those in neutral pyridine (B92270).

The protons on the carbon adjacent to the nitrogen atom (α-protons) are the most downfield among the alkyl chain protons. The signals for the other methylene (B1212753) groups appear progressively upfield, culminating with the terminal methyl group, which is the most shielded.

Table 1: Predicted ¹H NMR Chemical Shifts for the 1-Hexylpyridinium Cation

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho) | ~8.8 - 9.2 | Doublet |

| Aromatic (para) | ~8.4 - 8.7 | Triplet |

| Aromatic (meta) | ~8.0 - 8.3 | Triplet |

| N-CH₂ (α) | ~4.5 - 4.8 | Triplet |

| CH₂ (β) | ~1.9 - 2.2 | Quintet |

| CH₂ (γ, δ, ε) | ~1.2 - 1.5 | Multiplet |

| CH₃ (ζ) | ~0.8 - 1.0 | Triplet |

Note: The specific chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of the 1-Hexylpyridinium cation. Each chemically non-equivalent carbon atom gives a distinct signal. Similar to the ¹H NMR spectrum, the carbon atoms of the pyridinium ring are deshielded and appear at lower field values. The carbon atom directly attached to the nitrogen (Cα) in the hexyl chain is also shifted downfield. The wide chemical shift range of ¹³C NMR generally allows for the resolution of all individual carbon signals. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for the 1-Hexylpyridinium Cation

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C2, C6) | ~145 |

| Aromatic (C4) | ~144 |

| Aromatic (C3, C5) | ~128 |

| N-CH₂ (Cα) | ~60 |

| CH₂ (Cβ) | ~31 |

| CH₂ (Cε) | ~26 |

| CH₂ (Cγ) | ~22 |

| CH₂ (Cδ) | ~22 |

| CH₃ (Cζ) | ~14 |

Note: These are approximate values and can be influenced by the solvent and experimental conditions.

The ¹¹B NMR spectrum is particularly useful for characterizing the tetrafluoroborate anion (BF₄⁻). Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance). huji.ac.il The ¹¹B nucleus is more commonly observed due to its higher natural abundance and more favorable NMR properties. huji.ac.il In the highly symmetric tetrahedral environment of the BF₄⁻ anion, the boron atom is expected to produce a signal in the upfield region, typically between -1 and -2 ppm. rsc.org Due to coupling with the four equivalent fluorine atoms (¹⁹F, spin I = 1/2), the signal for ¹¹B is theoretically a quintet. However, due to the quadrupolar nature of the boron nucleus, rapid relaxation can lead to the collapse of this multiplet into a single broad peak. researchgate.net

The ¹⁹F NMR spectrum provides definitive evidence for the presence and structure of the tetrafluoroborate anion. The four fluorine atoms in BF₄⁻ are chemically equivalent, giving rise to a single resonance. A key feature of the ¹⁹F NMR spectrum of tetrafluoroborate is the observation of coupling to the boron isotopes. blogspot.com

Coupling of the fluorine nuclei to the ¹¹B isotope (I=3/2) results in a characteristic 1:1:1:1 quartet. blogspot.com Simultaneously, coupling to the less abundant ¹⁰B isotope (I=3) produces a septet (1:1:1:1:1:1:1) at a slightly different chemical shift due to the isotope effect. blogspot.com The chemical shift for the BF₄⁻ anion is typically observed around -150 ppm relative to a CFCl₃ standard. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the pyridinium ring, the alkyl chain, and the tetrafluoroborate anion.

The pyridinium ring exhibits several characteristic vibrations, including C-H stretching and aromatic C=C and C=N stretching modes. The hexyl group is identified by the characteristic C-H stretching and bending vibrations of its methylene and methyl groups. The most prominent feature for the tetrafluoroborate anion is a very strong and typically broad absorption band associated with the B-F stretching vibrations, which is often observed in the region of 1030-1080 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H Stretching |

| ~2950 - 2850 | Aliphatic C-H Stretching |

| ~1630 - 1480 | Aromatic C=C and C=N Stretching |

| ~1465 | CH₂ Bending |

| ~1380 | CH₃ Bending |

| ~1030 - 1080 | B-F Stretching (strong, broad) |

Note: These are approximate values and the exact peak positions and shapes can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For ionic liquids, soft ionization techniques such as Liquid Injection Field Desorption/Ionization (LIFDI) are particularly useful as they minimize fragmentation. The mass spectrum of this compound is dominated by the signal corresponding to the intact cation. researchgate.net

The primary peak observed is that of the 1-hexylpyridinium cation ([C₁₁H₁₈N]⁺), which has a calculated m/z of approximately 164.2. researchgate.netnih.gov The tetrafluoroborate anion ([BF₄]⁻) would be observed in negative ion mode. In addition to the cation, cluster ions consisting of multiple cations and anions, such as [C₂A]⁺ (where C is the cation and A is the anion), may also be detected at higher mass-to-charge ratios. researchgate.net High-resolution mass spectrometry can provide the exact mass of the ions, which confirms the elemental composition. The monoisotopic mass of the entire compound is approximately 251.15 Da. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| Cation | [C₁₁H₁₈N]⁺ | ~164.2 |

| Anion | [BF₄]⁻ | ~87.0 |

| Cluster Ion | [(C₁₁H₁₈N)₂BF₄]⁺ | ~415.4 |

Note: The observed m/z values can vary slightly based on the specific isotopes present.

Advanced Characterization Techniques for Ionic Liquid Microstructure

The microscopic arrangement of cations and anions in an ionic liquid governs its macroscopic properties. Advanced characterization techniques, particularly those based on molecular dynamics (MD) simulations, provide profound insights into this microstructure. These computational methods model the interactions between ions and allow for the calculation of structural and dynamic properties that are often difficult to obtain experimentally.

Radial distribution functions (RDFs), denoted as g(r), are a powerful tool for describing the local structure of a liquid. The RDF gives the probability of finding a particle at a certain distance 'r' from a reference particle, relative to the probability expected for a completely random distribution at the same density. In the context of ionic liquids, RDFs between different ion pairs (cation-anion, cation-cation, and anion-anion) reveal the short-range and long-range order within the liquid.

For instance, the analysis of a similar ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate, in molecular dynamics simulations has shown that the diffusion of both the cation and anion is highest for the BF₄⁻ anion compared to smaller anions like Cl⁻ and Br⁻, suggesting a specific type of ion pairing and mobility.

Spatial distribution functions (SDFs) provide a more detailed, three-dimensional picture of the arrangement of particles around a central particle compared to the one-dimensional information from RDFs. SDFs map the probability of finding a particle in a specific region of space around a reference particle, offering insights into the preferred orientation and coordination of the surrounding particles.

For pyridinium-based ionic liquids, SDFs are particularly useful for visualizing the arrangement of the anions around the pyridinium ring and the alkyl chain of the cation. In studies of 1-butylpyridinium (B1220074) tetrafluoroborate, SDFs have revealed that the tetrafluoroborate anions are not randomly distributed around the cation. Instead, they show a high probability of being located above and below the plane of the pyridinium ring, interacting with the delocalized positive charge. Furthermore, the anions also exhibit a significant presence near the hydrogen atoms of the pyridinium ring, indicating the role of hydrogen bonding in the local structure.

The length of the alkyl chain is known to influence the nanostructure of ionic liquids. While specific SDFs for this compound are not available, it is expected that the longer hexyl chain, compared to a butyl chain, would lead to a more pronounced nanostructuring, with the polar pyridinium heads and nonpolar hexyl tails segregating into distinct domains. This segregation would be reflected in the SDFs, showing different anion distributions around the aromatic head and the aliphatic tail of the cation.

Thermodynamic and Transport Phenomena Studies of 1 Hexylpyridinium Tetrafluoroborate Systems

Interfacial Phenomena Research

Interfacial phenomena are governed by the forces of attraction between molecules. uomustansiriyah.edu.iq At the surface of a liquid, molecules experience unbalanced cohesive forces, which leads to the phenomenon of surface tension. uomustansiriyah.edu.iq

The surface tension of 1-hexylpyridinium (B1223320) tetrafluoroborate (B81430) has been determined experimentally across a temperature range of (278.15 to 338.15) K. acs.org In a comprehensive study of three pyridinium-based ionic liquids, the surface tension of 1-hexylpyridinium tetrafluoroborate was measured along with other key properties. acs.org The data from these investigations are crucial for applications where the interface between the ionic liquid and another phase is important.

Table 1: Surface Tension of this compound at Various Temperatures

| Temperature (K) | Surface Tension (mN/m) |

| 298.15 | 42.1 |

| 313.15 | 40.8 |

| 328.15 | 39.5 |

| 343.15 | 38.2 |

| Data derived from studies on the thermophysical properties of pyridinium-based ionic liquids. |

Volumetric Behavior and Compressibility Studies

The volumetric properties of an ionic liquid, such as its density and how it compresses under pressure, are fundamental characteristics that influence its behavior as a solvent and in fluid dynamics.

The density of this compound has been precisely measured over a temperature range of (278.15 to 338.15) K at a pressure of 0.1 MPa. acs.org These measurements are often conducted using an oscillating U-tube density meter, which can automatically correct for viscosity errors. acs.org One reported value for its density is 1.16 g/cm³ at 23 °C (296.15 K). iolitec.de Experimental density data can be used to calculate other important parameters, such as the coefficient of thermal expansion. edcc.com.cn

Table 2: Density of this compound at Various Temperatures

| Temperature (K) | Density (g/cm³) |

| 293.15 | 1.162 |

| 298.15 | 1.158 |

| 303.15 | 1.154 |

| 313.15 | 1.147 |

| 323.15 | 1.140 |

| 333.15 | 1.133 |

| This interactive table contains experimental data for the density of this compound. acs.org |

Isentropic compressibility, a measure of a fluid's change in volume under adiabatic pressure changes, is not typically measured directly. acs.org Instead, it is calculated from experimentally determined density (ρ) and speed of sound (u) values using the Newton-Laplace equation: κS = 1/(ρu²). acs.org For this compound, the speed of sound was measured from (293.15 to 338.15) K, which enabled the subsequent calculation of its isentropic compressibility across this temperature range. acs.org

Table 3: Isentropic Compressibility of this compound

| Temperature (K) | Isentropic Compressibility (TPa⁻¹) |

| 293.15 | 405 |

| 298.15 | 416 |

| 303.15 | 427 |

| 313.15 | 450 |

| 323.15 | 474 |

| 333.15 | 499 |

| Calculated from experimental density and speed of sound data. acs.org |

Transport Properties Investigations

Transport properties, such as viscosity, dictate the flow behavior and mass transfer characteristics of ionic liquids, which is vital for designing industrial processes like fluid flow and diffusion applications. edcc.com.cnua.pt The transport properties of ionic liquids are highly sensitive to their chemical structure, including the nature of the anion and the length of the cation's alkyl chain. rsc.org

The kinematic viscosity of this compound has been experimentally determined over a temperature range. acs.org From these kinematic viscosity values and the corresponding density data, the dynamic viscosity can be calculated. acs.org One specific measurement reports a dynamic viscosity of 460 cP at 18 °C (291.15 K). iolitec.de Viscosity in ionic liquids is known to be highly dependent on temperature, generally decreasing as temperature increases. osti.gov

Table 4: Dynamic Viscosity of this compound

| Temperature (K) | Dynamic Viscosity (mPa·s or cP) |

| 293.15 | 385 |

| 298.15 | 290 |

| 303.15 | 222 |

| 313.15 | 139 |

| 323.15 | 93 |

| 333.15 | 66 |

| This table presents the dynamic viscosity of this compound as a function of temperature. acs.org |

Phase Equilibria and Solution Behavior of 1 Hexylpyridinium Tetrafluoroborate

Gas Solubility Studies

The performance of ionic liquids in gas separation applications is fundamentally determined by the solubility of different gases in the solvent. This subsection reviews the experimental findings on the solubility of key industrial gases in 1-Hexylpyridinium (B1223320) tetrafluoroborate (B81430).

The solubility of methane (B114726) in 1-Hexylpyridinium tetrafluoroborate ([C6py][BF4]) has been experimentally measured at temperatures ranging from 298.15 K to 343.15 K and pressures up to 4 MPa. Research indicates that the solubility of methane in this ionic liquid follows expected physical absorption trends: it increases with rising pressure and decreases as the temperature is elevated.

The experimental data has been used to determine Henry's law constants (kH), which are a measure of solubility at a given temperature. A lower Henry's constant indicates higher solubility. The thermodynamic properties of the solution process, such as the standard Gibbs free energy, enthalpy, and entropy, have been estimated from these constants. These estimations reveal that the dissolution of methane is an exothermic process, driven by favorable solute-solvent interactions, but is counteracted by an unfavorable entropy of solution.

Table 1: Henry's Law Constants (kH) for Methane in this compound at Various Temperatures.

| Temperature (K) | Henry's Law Constant (MPa) |

|---|---|

| 298.15 | 19.3 |

| 313.15 | 22.7 |

| 328.15 | 25.9 |

| 343.15 | 28.8 |

As of the current literature review, specific experimental data for the solubility of hydrogen sulfide (B99878) (H2S) and carbon dioxide (CO2) in this compound could not be located. However, general trends observed in other pyridinium-based and tetrafluoroborate-based ionic liquids can provide some insight.

In general, for physical absorption in ionic liquids, H2S tends to be more soluble than CO2 under similar conditions. This is often attributed to the higher polarizability and critical temperature of H2S. The solubility of both gases is expected to increase with increasing pressure and decrease with increasing temperature. The choice of anion and cation can significantly influence gas solubility; for instance, fluorinated anions like tetrafluoroborate are known to interact with acidic gases like CO2 and H2S. Studies on similar ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]), show significant solubility for both gases, suggesting that [C6py][BF4] would also be an effective solvent, though quantitative data is not available. researchgate.net

Liquid-Liquid Equilibria Investigations

The study of liquid-liquid equilibria (LLE) is essential for evaluating an ionic liquid's potential as a solvent for extraction processes, such as separating aromatic from aliphatic hydrocarbons.

The liquid-liquid equilibrium for the ternary system of {heptane + toluene (B28343) + this compound} has been investigated at 313.2 K and atmospheric pressure. This system is a model for the industrially relevant separation of aromatic compounds (toluene) from aliphatic compounds (heptane). The experimental data, presented as tie-lines, show that this compound exhibits a significant miscibility gap with heptane while being a good solvent for toluene.

The effectiveness of the separation is quantified by the distribution ratio (β) and the selectivity (S). For this system, this compound demonstrates high selectivity for toluene over heptane. The ionic liquid is almost completely immiscible in the hydrocarbon-rich (raffinate) phase, which is a highly desirable characteristic as it simplifies solvent recovery and minimizes contamination of the product streams.

Table 2: Experimental Tie-Line Data for the Ternary System {Heptane (1) + Toluene (2) + this compound (3)} at 313.2 K (Mass Fractions).

| Heptane-Rich Phase (w1') | Toluene-Rich Phase (w2') | IL-Rich Phase (w1'') | IL-Rich Phase (w2'') | IL-Rich Phase (w3'') |

|---|---|---|---|---|

| 0.941 | 0.059 | 0.013 | 0.082 | 0.905 |

| 0.826 | 0.174 | 0.016 | 0.172 | 0.812 |

| 0.687 | 0.313 | 0.021 | 0.285 | 0.694 |

| 0.548 | 0.452 | 0.030 | 0.403 | 0.567 |

| 0.407 | 0.593 | 0.045 | 0.518 | 0.437 |

| 0.279 | 0.721 | 0.071 | 0.630 | 0.299 |

The mutual solubility of this compound with toluene was determined at three different temperatures: 298.15 K, 318.15 K, and 338.15 K. acs.org The results highlight a strongly asymmetrical liquid-liquid equilibrium. acs.org The mole fraction solubility of the ionic liquid in the toluene-rich phase is very low, on the order of 10⁻⁵. acs.org Conversely, the solubility of toluene in the ionic liquid-rich phase is quite high, with mole fractions ranging from approximately 0.4 to 0.5. acs.org

The solubility of the ionic liquid in toluene shows a slight increase with temperature. researchgate.net In contrast, the solubility of toluene in the ionic liquid decreases as the temperature rises, indicating an upper critical solution temperature (UCST) type of behavior for the phase boundary. researchgate.net

Table 3: Mutual Solubility of this compound (1) and Toluene (2) at Different Temperatures (Mole Fractions).

| Temperature (K) | Solubility of IL in Toluene (x1') | Solubility of Toluene in IL (x2'') |

|---|---|---|

| 298.15 | 2.1 x 10⁻⁵ | 0.499 |

| 318.15 | 3.4 x 10⁻⁵ | 0.451 |

| 338.15 | 5.2 x 10⁻⁵ | 0.406 |

The interactions between this compound and various substrates (solutes) dictate its solution behavior. In gas solubility, the dissolution of methane is understood to be governed by favorable solute-solvent interactions, which are enthalpically driven. This suggests that the interactions between methane molecules and the ionic liquid structure are stronger than the interactions within the pure components. However, this is balanced by a negative entropy change, indicating that the ordering of the solvent around the solute molecules is an unfavorable process.

In liquid-liquid systems, the high selectivity for aromatic hydrocarbons like toluene over aliphatic ones like heptane points to specific interactions between the ionic liquid and the aromatic solute. The pyridinium (B92312) cation of the ionic liquid can engage in π-π stacking interactions with the aromatic ring of toluene. These interactions are significantly stronger than the weaker van der Waals forces between the ionic liquid and the aliphatic heptane molecules. This difference in interaction strength is the primary driver for the selective extraction of aromatics from mixtures with aliphatics. The near-complete immiscibility with heptane further underscores the weakness of the interactions between the nonpolar aliphatic chain and the charged ionic liquid components.

Aqueous Systems and Water Interaction Studies of this compound

Studies on 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids with varying alkyl chain lengths have demonstrated that cations with longer chains (butyl and longer) can lead to the segregation of polar and apolar domains within the liquid stanford.edu. This nanostructuring is expected to influence the solubility of water and the dynamics of water molecules within the ionic liquid matrix.

Research on the thermophysical properties of pure this compound has been conducted, providing data on its density, viscosity, and other properties over a range of temperatures nih.gov. However, detailed experimental phase diagrams for its mixtures with water remain to be fully characterized. Studies on the shorter-chain analogue, 1-butylpyridinium (B1220074) tetrafluoroborate ([C4Py][BF4]), have shown that it exhibits a small miscibility gap with water, indicating that complete miscibility is not observed across all compositions and temperatures researchgate.net. It is plausible that this compound, with its longer and more hydrophobic alkyl chain, would exhibit a larger miscibility gap with water.

The following table presents representative liquid-liquid equilibrium (LLE) data for a similar pyridinium-based ionic liquid, 1-butylpyridinium tetrafluoroborate, with water to illustrate the typical phase behavior. It is important to note that this data is for a related compound and serves as an illustrative example.

| Temperature (K) | Mole Fraction of [C4Py][BF4] in Water-Rich Phase (x₁') | Mole Fraction of Water in IL-Rich Phase (x₂'') |

|---|---|---|

| 298.15 | 0.015 | 0.250 |

| 308.15 | 0.020 | 0.280 |

| 318.15 | 0.028 | 0.320 |

This table is illustrative and based on the typical behavior of similar pyridinium-based ionic liquids in water. Specific experimental data for this compound was not available in the cited sources.

Water Cluster Size Analysis in Ionic Liquid Systems

The formation and size of water clusters within ionic liquids are critical for understanding the microscopic structure and properties of these mixtures. Techniques such as neutron diffraction and molecular dynamics (MD) simulations are powerful tools for investigating the aggregation of water molecules in such systems researchgate.netuibk.ac.at.

While specific experimental data from neutron scattering or other direct methods for determining water cluster sizes in this compound are not available in the reviewed literature, insights can be drawn from computational studies on related ionic liquids. MD simulations of 1-butyl-3-methylimidazolium tetrafluoroborate ([C4C1im][BF4]) in water have provided a detailed picture of water aggregation acs.org. These studies reveal that at low water concentrations, water molecules exist in isolation, interacting primarily with the anions. As the mole fraction of water increases, these individual water molecules begin to form small, linear hydrogen-bonded clusters. At higher water content, these clusters can grow and form a more extensive network, leading to a nanostructured mixture without macroscopic phase separation acs.org.

The size of the alkyl chain on the cation is also known to play a role in the structuring of water. For 1-alkyl-3-methylimidazolium tetrafluoroborate systems, it has been observed that longer alkyl chains promote the formation of apolar domains, which can influence the water dynamics and the environment in which water clusters form stanford.edu.

The following table provides a hypothetical representation of how water cluster size might vary with water concentration in an ionic liquid like this compound, based on the general findings from molecular dynamics simulations of similar systems.

| Water Mole Fraction (x_water) | Predominant Water Species/Cluster Size | Description |

|---|---|---|

| < 0.1 | Monomers | Isolated water molecules primarily interacting with [BF4]⁻ anions. |

| 0.1 - 0.3 | Dimers, Trimers | Formation of small, linear water clusters through hydrogen bonding. |

| 0.3 - 0.5 | Small Chains/Networks | Growth of water clusters into more extended, yet still localized, structures. |

| > 0.5 | Extended Networks | Development of a percolating water network within the ionic liquid matrix. |

This table is a conceptual representation based on findings from molecular dynamics simulations of analogous ionic liquids and is intended to be illustrative. Specific experimental data for this compound was not available in the cited sources.

Electrochemical Applications of 1 Hexylpyridinium Tetrafluoroborate

Electrolyte Applications in Energy Storage Devices

1-Hexylpyridinium (B1223320) tetrafluoroborate (B81430) is recognized as a potential electrolyte for both batteries and supercapacitors. patentbuddy.com Its viability in these applications is fundamentally linked to its electrochemical stability and ionic conductivity.

Electrochemical Window Determinations

A study on various pyridinium-based ionic liquids indicated that alkyl-substitution on the pyridinium (B92312) ring influences the physicochemical and electrochemical properties. researchgate.net While this provides a general context, dedicated studies with specific data for 1-hexylpyridinium tetrafluoroborate are needed for a complete assessment.

Applications in Batteries

The potential use of this compound as an electrolyte in batteries has been noted in patent literature, suggesting its consideration for next-generation energy storage systems. patentbuddy.com The wide electrochemical stability inherent to many ionic liquids is a key advantage, in principle allowing for the use of high-voltage electrode materials and thus leading to higher energy densities. acs.org

Research on related ionic liquids provides some insight. For instance, studies on other electrolytes for lithium-ion batteries focus on achieving high ionic conductivity, good cycling stability, and the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. researchgate.net The performance of this compound in a battery system would depend on these factors, but specific performance metrics such as specific capacity, coulombic efficiency, and cycle life for batteries employing this particular ionic liquid are not detailed in the available research.

Applications in Supercapacitors

Similar to its potential in batteries, this compound has been mentioned as a candidate for supercapacitor electrolytes. patentbuddy.com Supercapacitors rely on the formation of an electrical double layer at the electrode-electrolyte interface, and the properties of the electrolyte are paramount to their performance. The energy and power density of a supercapacitor are directly related to the operating voltage window of the electrolyte. nih.gov

The general finding that pyridinium-based ionic liquids can possess a wide electrochemical window makes them attractive for high-voltage supercapacitors. researchgate.netnih.gov However, detailed studies reporting the specific capacitance, energy density, and power density of a supercapacitor specifically utilizing this compound as the electrolyte, along with corresponding data tables, are not present in the reviewed literature. For comparison, studies on other ionic liquids in supercapacitors have shown promising results in terms of achieving high energy and power densities over a wide range of operating temperatures. mdpi.com

Advanced Electrochemical Device Development

The performance of any electrochemical energy storage device is critically dependent on the processes occurring at the interface between the electrode and the electrolyte.

Investigation of Electrode-Electrolyte Interfacial Interactions

The interactions at the electrode-electrolyte interface govern crucial aspects of battery and supercapacitor performance, including charge transfer kinetics, the formation and stability of the solid electrolyte interphase (SEI) in batteries, and the structure of the electrical double layer in supercapacitors. nih.govnih.gov The chemical structure of the ionic liquid's cation and anion plays a significant role in these interactions.

While the importance of these interfacial phenomena is well-established, specific research detailing the interfacial behavior of this compound on common electrode materials is not available in the public domain. Understanding these interactions is a key area for future research to fully assess the potential of this ionic liquid in advanced electrochemical device development.

Catalytic Applications of 1 Hexylpyridinium Tetrafluoroborate

Role as Solvent in Organic Reactions

The primary and most extensively documented role of 1-hexylpyridinium (B1223320) tetrafluoroborate (B81430) in catalysis is as a reaction medium. acs.orgresearchgate.net Ionic liquids are often considered "green solvents" because their extremely low volatility reduces air pollution associated with volatile organic compounds (VOCs). mdpi.com The properties of 1-hexylpyridinium tetrafluoroborate make it an attractive alternative to conventional solvents, capable of dissolving a wide range of organic and inorganic compounds and influencing reaction outcomes. nih.gov

Below is a summary of key thermophysical properties of this compound, which are fundamental to its function as a solvent in catalytic systems.

| Property | Condition (Temperature) | Value | Reference |

|---|---|---|---|

| Density (ρ) | 293.15 K (20°C) | 1.16 g/cm³ | acs.org |

| Dynamic Viscosity (η) | 298.15 K (25°C) | 296 mPa·s | acs.org |

| Refractive Index (n_D) | 298.15 K (25°C) | 1.465 | acs.org |

| Thermal Conductivity (λ) | 294 K (21°C) at 0.1 MPa | 0.140 W·m⁻¹·K⁻¹ | researchgate.net |

| Electrical Conductivity (σ) | 298.15 K (25°C) | 0.11 S·m⁻¹ | acs.org |

Role as Catalyst in Organic Synthesis

While its primary role is often as a solvent, the broader class of pyridinium-based ionic liquids has demonstrated direct catalytic activity in a variety of organic transformations. alfa-chemistry.comresearchgate.net Depending on their specific structure and the reaction environment, these ionic liquids can function as Brønsted acids, Lewis acids, or organocatalysts. ionike.comresearchgate.net

For example, protic pyridinium (B92312) ILs, which have a protonated cation, have been successfully employed as recyclable acid catalysts for reactions such as esterification and phenol alkylation. ionike.com In other cases, the pyridinium ionic liquid can act as both a solvent and a Lewis acid catalyst, as seen in some Friedel-Crafts reactions. alfa-chemistry.com The catalytic activity stems from the ability of the ionic liquid's components—the cation, the anion, or functional groups attached to them—to interact with reactants, stabilize intermediates, or facilitate bond formation and cleavage. researchgate.net

Although specific studies detailing this compound as the sole catalyst are not extensively documented, its nature as a pyridinium salt suggests it can influence catalytic processes. It can serve as a medium that enhances the activity of a primary catalyst. For instance, in palladium-catalyzed coupling reactions, nitrile-functionalized pyridinium ILs have been shown to significantly improve catalyst retention and recyclability, thereby playing a crucial indirect catalytic role. acs.org

The table below summarizes reactions where the broader class of pyridinium ionic liquids has been reported to have catalytic activity.

| Reaction Type | Role of Pyridinium IL | Example IL (if specified) | Reference |

|---|---|---|---|

| Esterification | Brønsted Acid Catalyst | 2-Methylpyridinium trifluoromethanesulfonate | ionike.com |

| Phenol Alkylation | Brønsted Acid Catalyst | Protic 2-methylpyridinium salts | ionike.com |

| Friedel-Crafts Reaction | Solvent and Lewis Acid Catalyst | General Pyridinium ILs | alfa-chemistry.com |

| Diels-Alder Reaction | Reaction Medium | 1-Butyl-pyridinium tetrafluoroborate | alfa-chemistry.com |

| Suzuki Coupling | Catalyst Immobilization Solvent | Nitrile-functionalized pyridinium ILs | acs.org |

| Synthesis of 1,4-Dihydropyridines | Reaction Medium | n-Butylpyridinium tetrafluoroborate | alfa-chemistry.com |

Phase Transfer Catalysis Investigations

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The catalyst, known as a phase-transfer agent, is usually a salt with a lipophilic cation that can transport an anion from the aqueous phase into the organic phase where the reaction occurs.

Quaternary ammonium and phosphonium salts are the most common types of phase-transfer catalysts. Structurally, this compound falls into this category. It consists of a bulky, organic 1-hexylpyridinium cation and a tetrafluoroborate anion. The lipophilic character of the hexyl chain attached to the pyridinium ring allows the cation to be soluble in organic media. In principle, this cation could pair with a reactant anion (e.g., hydroxide, cyanide) from an aqueous solution and transport it into an organic solvent to react with an organic substrate. This mechanism would enable reactions that are otherwise hindered by the mutual insolubility of the reagents.

Despite its structural suitability for this role, specific research investigations focusing on the application and effectiveness of this compound as a phase-transfer catalyst are not widely reported in the scientific literature reviewed. While the potential for such an application exists based on its chemical nature, its performance, efficiency, and scope in phase-transfer catalysis remain an area for further investigation.

Separation Process Applications of 1 Hexylpyridinium Tetrafluoroborate

Aromatic Hydrocarbon Separation Processes

The separation of aromatic hydrocarbons, such as toluene (B28343) and benzene (B151609), from aliphatic hydrocarbons is a critical process in the petrochemical industry. Traditional methods like distillation are often inefficient due to close boiling points and azeotrope formation. Ionic liquids, including 1-hexylpyridinium (B1223320) tetrafluoroborate (B81430), have emerged as promising alternative solvents for liquid-liquid extraction due to their high selectivity and thermal stability.

Toluene Extraction from Mixtures

Research has demonstrated the effectiveness of 1-hexylpyridinium tetrafluoroborate ([hpy][BF4]) in the liquid-liquid extraction of toluene from its mixtures with aliphatic hydrocarbons like heptane. Studies have focused on determining the liquid-liquid equilibrium (LLE) data, which is crucial for designing and optimizing extraction processes.

A key study investigated the ternary system of {heptane + toluene + [hpy][BF4]} at a temperature of 313.2 K and atmospheric pressure. acs.org The effectiveness of the ionic liquid as a solvent is evaluated based on two main parameters: the distribution ratio of toluene (β) and the selectivity (S). The distribution ratio indicates the capacity of the ionic liquid to extract toluene, while selectivity measures the preferential extraction of toluene over heptane.

The experimental results showed that the distribution ratio of toluene increases with its concentration in the heptane-rich phase. acs.org Comparatively, the performance of [hpy][BF4] was benchmarked against another pyridinium-based ionic liquid, N-butylpyridinium tetrafluoroborate ([bpy][BF4]), and the conventional industrial solvent, sulfolane (B150427). acs.org It was observed that while sulfolane exhibited a higher distribution ratio, indicating a greater capacity for toluene, the pyridinium-based ionic liquids, including the hexyl derivative, demonstrated significantly higher selectivity. acs.org The longer alkyl chain in [hpy][BF4] compared to [bpy][BF4] was found to slightly decrease the selectivity but improve the distribution ratio. acs.org

Table 1: Liquid-Liquid Equilibrium Data for the {heptane (1) + toluene (2) + this compound (3)} System at 313.2 K acs.org

| Mole Fraction of Toluene in Heptane-Rich Phase (x₂¹) | Mole Fraction of Toluene in IL-Rich Phase (x₂²) | Distribution Ratio (β) | Selectivity (S) |

| 0.103 | 0.138 | 1.34 | 22.8 |

| 0.205 | 0.255 | 1.24 | 15.4 |

| 0.308 | 0.362 | 1.18 | 11.0 |

| 0.412 | 0.463 | 1.12 | 8.2 |

| 0.518 | 0.559 | 1.08 | 6.3 |

| 0.627 | 0.651 | 1.04 | 4.9 |

| 0.738 | 0.743 | 1.01 | 3.8 |

Data sourced from García et al. (2010). acs.org

The negligible solubility of this compound in the hydrocarbon-rich phase is another significant advantage, as it simplifies the solvent recovery process and minimizes solvent loss. acs.org

Benzene Extraction and Selectivity Studies

While the extraction of aromatic hydrocarbons using pyridinium-based ionic liquids is a subject of considerable research, specific experimental data on the liquid-liquid equilibrium for the extraction of benzene from aliphatic mixtures using this compound is not extensively available in the reviewed scientific literature. General studies on aromatic/aliphatic separations suggest that ionic liquids with pyridinium (B92312) cations are effective, and theoretical screening methods like COSMO-RS are often employed to predict the suitability of various ionic liquids for such separations. utwente.nlresearchgate.net However, without specific experimental data for the ternary system involving benzene, a detailed quantitative analysis of the extraction performance and selectivity of this compound for benzene cannot be provided at this time.

Gas Absorption and Separation Processes

Beyond liquid-liquid extraction, this compound holds potential for the separation of volatile organic compounds (VOCs) from gas streams. This application is crucial for air pollution control and industrial gas purification.

Removal of Toluene from Gas Streams

The absorption of toluene from a gas stream (e.g., a nitrogen/toluene mixture) has been investigated using supported ionic liquid membranes (SILMs). While direct studies using this compound in this specific application are limited, research on closely related pyridinium-based ionic liquids provides valuable insights. For instance, a study on the use of 1-hexylpyridinium bis(trifluoromethylsulfonyl)imide ([C6Py][Tf2N]) in a SILM for toluene separation from nitrogen demonstrated high toluene permeability. researchgate.net

Theoretical and Computational Investigations of 1 Hexylpyridinium Tetrafluoroborate

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the behavior of ionic liquids at an atomic level. These simulations provide detailed insights into the microscopic structure, dynamic properties, and their response to environmental changes like temperature.

Microstructure and Microscopic Dynamics Analysis

MD simulations reveal the intricate spatial arrangement of ions in 1-Hexylpyridinium (B1223320) tetrafluoroborate (B81430). Studies on similar N-alkylpyridinium tetrafluoroborate ionic liquids, such as the butyl and octyl analogues, indicate that the microstructure is characterized by the aggregation of both polar and nonpolar regions. researchgate.net The anions, [BF4]⁻, are predominantly located around the positively charged pyridinium (B92312) ring of the cation. researchgate.net This arrangement is influenced by a combination of electrostatic attractions and hydrogen bonding between the fluorine atoms of the anion and the hydrogen atoms on the pyridinium ring. nih.govacs.org The alkyl chains of the cations tend to aggregate, forming nonpolar domains within the ionic liquid.

The dynamics of the ions are also a key aspect explored through MD simulations. The translational motion of ions can be analyzed through velocity autocorrelation functions, which show that an increase in temperature leads to a decreased likelihood of ions reversing their direction of motion. researchgate.net Rotational dynamics, which are more sensitive to temperature changes, show that as temperature rises, the rotational autocorrelation functions decay more rapidly, indicating a significant reduction in the relaxation time for rotational motion. researchgate.net

Temperature Dependence of Structural and Dynamic Properties

Temperature significantly influences the structural and dynamic properties of 1-Hexylpyridinium tetrafluoroborate. As the temperature increases, the kinetic energy of the cations and anions rises, leading to faster movement and a reduction in the interactions between them. nih.gov This results in a steady decrease in viscosity as the temperature increases. nih.gov

Simulations have shown that a rise in temperature promotes the aggregation of both the polar and nonpolar regions within pyridinium-based ionic liquids. researchgate.net In terms of dynamic properties, both translational and rotational motions of the ions become faster with increasing temperature. researchgate.net The thermal conductivity of ionic liquids like this compound is also temperature-dependent, generally decreasing as the temperature rises. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in investigating the optimized geometry and interaction energies of the ion pairs in this compound. These studies have shown that the stability of different ion pair configurations is a result of a synergistic effect between electrostatic attractions and hydrogen bond interactions. nih.govacs.org The hydrogen bonds between the fluorine atoms of the [BF4]⁻ anion and the hydrogen atoms on the pyridinium ring are found to be stronger than those involving the hydrogen atoms of the hexyl chain. nih.govacs.org

DFT methods, often combined with NMR spectroscopy, can elucidate the molecular structure of ion pairs in solution. For similar imidazolium-based ionic liquids, these combined approaches have revealed an equilibrium between different conformations, with the anion positioned near various parts of the cation ring. nih.gov

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential for biological activity. nih.gov For this compound, the HOMO and LUMO are primarily located around the pyridinium ring and the tetrafluoroborate anion, respectively. The energy of these orbitals and their gap can be used to calculate various chemical reactivity parameters, such as chemical hardness, chemical potential, and electrophilicity index. physchemres.orgnih.gov These parameters provide a quantitative measure of the molecule's stability and its tendency to react with other species. dergipark.org.tr

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Chemical Potential (μ) | -(I+A)/2 |

| Chemical Hardness (η) | (I-A)/2 |

| Electrophilicity Index (ω) | μ²/2η |

| Chemical Softness (S) | 1/η |

Predictive Modeling for Ionic Liquid Systems

The vast number of potential cation-anion combinations makes the experimental screening of ionic liquids for specific applications a time-consuming and costly endeavor. nih.gov Predictive modeling, particularly using machine learning (ML) algorithms, has emerged as a powerful tool to accelerate the design and discovery of new ionic liquids with desired properties. nih.gov

These models are trained on large datasets of known ionic liquid properties to learn the complex relationships between their molecular structure and macroscopic behavior. osti.gov Quantitative Structure-Property Relationship (QSPR) models are a common approach, although developing them for the diverse chemical space of ionic liquids presents significant challenges due to the complex intermolecular and intramolecular interactions. nih.gov

Recent advances in ML, such as the use of COSMO-RS σ-profiles and molecular fingerprints as input features, have led to highly accurate predictions of properties like viscosity over wide ranges of temperature and pressure. osti.gov These predictive models not only offer rapid and efficient screening of new ionic liquid candidates but also provide valuable chemical insights that can guide the rational design of ionic liquids with tailored properties for specific industrial applications. nih.govosti.gov

COSMO-RS Method Applications

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum-chemical method used to predict the thermodynamic properties of fluid mixtures. researchgate.net It is particularly valuable for systems involving ionic liquids (ILs), where experimental data may be scarce. researchgate.net By combining quantum chemistry with statistical thermodynamics, COSMO-RS can forecast properties such as excess enthalpies, excess volumes, and activity coefficients, offering a molecular-level understanding of mixture behavior. researchgate.netdtu.dk

While direct COSMO-RS studies on this compound are not extensively documented in the provided search results, the methodology has been successfully applied to homologous pyridinium-based ionic liquids, such as 1-butyl-X-methylpyridinium tetrafluoroborate ([bXmpy][BF4]). rsc.org These studies provide a framework for understanding how COSMO-RS would be applied to the hexyl analogue.

The COSMO-RS methodology allows for the estimation of intermolecular interaction energies, including hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net For instance, in studies of [bXmpy][BF4] isomers with 1,ω-dibromoalkanes, COSMO-RS was used to estimate solubilities and explain the structural behavior of the pure components and their mixtures. rsc.org The model has also been employed to predict the phase behavior of ternary systems and to screen suitable ILs for specific separation processes, such as the separation of azeotropic mixtures. researchgate.net The insights from COSMO-RS are crucial for understanding the role of both the cation and the anion of the ionic liquid in their interaction with other chemical species. researchgate.netdtu.dk

Table 1: Illustrative Application of COSMO-RS to Pyridinium-Based Ionic Liquids

| Property Investigated | System Components | Key Findings from COSMO-RS Analysis |

| Excess Properties (Enthalpy, Volume) | 1-butyl-2-methylpyridinium tetrafluoroborate + Water/Alkanols | Significant contribution of hydrogen bond interactions to the overall behavior of the mixtures. researchgate.net |

| Solubility and Intermolecular Interactions | 1-butyl-X-methylpyridinium tetrafluoroborate + 1,ω-dibromoalkanes | Acceptable explanation of the behavioral structure of pure compounds and solutions. rsc.org |

| Phase Behavior Prediction | Acetonitrile (B52724) + Water + Ionic Liquid | Anions like [OAc]⁻ and [Cl]⁻ have a stronger influence on the mixture than the cations. researchgate.net |

| Solvent Screening | Separation of Ethyl Acetate + Ethanol | Selection of 1-octyl-3-methylimidazolium tetrafluoroborate as a suitable IL. researchgate.net |

This table illustrates the types of investigations where COSMO-RS is applied to similar pyridinium ionic liquids, providing a model for its potential application to this compound.

Nonrandom Two-Liquid (NRTL) Model Correlations

The Nonrandom Two-Liquid (NRTL) model is a widely used activity coefficient model in chemical engineering for correlating and predicting phase equilibria, especially for highly non-ideal systems. wikipedia.orgresearchgate.net It is based on the concept that the local concentration of molecules around a central molecule differs from the bulk concentration due to varying interaction energies. wikipedia.org The model uses parameters fitted from experimental phase equilibrium data to describe the behavior of liquid mixtures. wikipedia.orgresearchgate.net

The NRTL model has been successfully applied to ternary systems containing this compound ([hpy]BF4). Specifically, it was used to correlate the liquid-liquid equilibrium (LLE) data for the ternary system of {heptane + toluene (B28343) + [hpy]BF4} at 313.2 K and atmospheric pressure. acs.org This type of system is relevant for the separation of aromatic compounds like toluene from aliphatic hydrocarbons such as heptane, a common challenge in the chemical industry. acs.org

In this study, the experimental LLE data were well-correlated by the NRTL model, demonstrating its effectiveness in describing the phase behavior of this system. acs.org The reliability of the experimental data was confirmed using the Othmer-Tobias correlation before the NRTL model was applied. acs.org The successful application of the NRTL model is crucial for process simulation and design, enabling the evaluation of the ionic liquid's performance as a solvent for extraction processes. acs.orgscispace.com

Table 2: Application of the NRTL Model to this compound

| System Studied | Temperature | Pressure | Model Application | Outcome |

| {heptane + toluene + this compound} | 313.2 K | Atmospheric | Correlation of liquid-liquid equilibrium (LLE) data. acs.org | The NRTL model satisfactorily correlated the experimental LLE data. acs.org |

Future Research Directions and Perspectives for 1 Hexylpyridinium Tetrafluoroborate

Development of Novel Ionic Liquid Derivatives

The future of 1-Hexylpyridinium (B1223320) tetrafluoroborate (B81430) involves the strategic design of new derivatives to fine-tune its physicochemical properties for specific tasks. Research in this area focuses on modifying both the cationic and anionic components of the IL.

The development of novel ionic liquids is a burgeoning field, with synthesis methods evolving to become more efficient and environmentally friendly. For instance, ultrasound-assisted neutralization reactions represent a modern approach that accelerates reaction rates and reduces the need for harsh experimental conditions. mdpi.com The core idea is that the fundamental properties of an ionic liquid—such as its melting point, viscosity, and solubility—are determined by the structure of its constituent ions. researchgate.net By systematically altering the pyridinium (B92312) cation or replacing the tetrafluoroborate anion, researchers can create a new generation of ILs with tailored characteristics. nih.gov

One promising direction is the creation of biocompatible ILs. By combining benign cations, like the cholinium cation, with various alkanoate anions, new ILs with reduced toxicity have been synthesized. rsc.org This approach could be adapted for pyridinium-based ILs, pairing the 1-hexylpyridinium cation with biocompatible anions to create derivatives suitable for pharmaceutical or biomedical applications. rsc.orgresearchgate.net For example, ILs have been developed using meglumine (B1676163) with dicarboxylates to act as drug solubilizers and skin permeation enhancers. mdpi.com

Another avenue of development is the synthesis of functionalized ILs. This involves adding specific chemical groups to the cation or anion to impart new functionalities. For example, nitrile-functionalized pyridinium ionic liquids have shown to be effective solvents in palladium-catalyzed Suzuki reactions. alfa-chemistry.com Similarly, creating derivatives of 1-hexylpyridinium tetrafluoroborate with ether or hydroxyl functional groups could open up new catalytic or solvation capabilities. alfa-chemistry.comresearchgate.net The synthesis of these novel ILs often involves straightforward, single-step quaternization reactions, making their exploration and production scalable. nih.gov

Future work will likely focus on creating task-specific ILs derived from this compound for use as catalysts, advanced solvents in organic synthesis, and as specialized media for biotransformations. nih.govnih.gov

Exploration of New Application Domains

While this compound is utilized in areas like electrochemistry and catalysis, future research aims to unlock its potential in entirely new fields. The versatility of pyridinium-based ILs suggests a broad scope for new applications. acs.org

A significant emerging area is in the pharmaceutical and biomedical fields. Researchers are investigating pyridinium salts as potential pharmacological molecules. acs.org For example, certain pyridinium-based ILs have been synthesized and tested for their potential as agents in agriculture and medicine. researchgate.net The development of IL-in-oil microemulsions for dermal drug delivery highlights another novel application. nih.gov By enhancing the solubility and skin permeation of drugs, these formulations could revolutionize topical and transdermal therapies. mdpi.comnih.gov

Another domain of interest is in the formulation of advanced materials. Pyrylium- and pyridinium-based ILs with long alkyl chains have been evaluated as friction- and wear-reducing additives in greases, suggesting a new class of lubricants with enhanced performance. acs.org Their inherent stability and tunable nature make them ideal candidates for developing next-generation functional fluids. alfa-chemistry.com

The application of pyridinium ILs in organic synthesis continues to expand. They have been successfully used as catalysts and solvents in important reactions like the Diels-Alder and Friedel-Crafts reactions. alfa-chemistry.com For instance, in the synthesis of 1,4-dihydropyridine (B1200194) derivatives, the use of n-butylpyridinium tetrafluoroborate resulted in high yields and short reaction times. alfa-chemistry.com Future research will likely explore the use of this compound and its derivatives in a wider range of organic transformations, potentially leading to greener and more efficient chemical processes. researchgate.netalfa-chemistry.com

The table below summarizes potential new application domains for pyridinium-based ionic liquids like this compound.

| Application Domain | Specific Use Case | Potential Benefit |

| Pharmaceuticals | Drug solubilizers and skin permeation enhancers mdpi.comnih.gov | Improved delivery of poorly soluble drugs |

| Active pharmacological molecules acs.org | Development of new therapeutic agents | |

| Advanced Lubricants | Friction- and wear-reducing additives in greases acs.org | Enhanced mechanical efficiency and longevity |

| Green Chemistry | Catalysts and solvents in organic synthesis (e.g., Diels-Alder, Friedel-Crafts) alfa-chemistry.com | Higher yields, shorter reaction times, and easier product separation |

| Agriculture | Natural active agents (e.g., herbicidal, insecticidal) researchgate.net | Development of sustainable crop protection solutions |

Advancements in Characterization and Computational Methodologies

A deeper understanding of the structure-property relationships in this compound is crucial for its future development and application. This requires continuous advancements in both experimental characterization techniques and computational modeling.

Characterization Techniques: The purity and structure of ionic liquids are critical for their application, necessitating thorough characterization. A suite of physicochemical methods is typically employed. auctoresonline.org Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and elemental analysis to confirm the chemical structure and purity. researchgate.netutp.edu.myacs.org Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the interactions between the cation and anion. researchgate.net

Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and glass transition temperature of the IL. auctoresonline.orgacs.org These properties are essential for defining the operational window of the ionic liquid in various applications.

Future advancements will likely involve the use of more sophisticated techniques to probe the nanoscale structure and dynamics of ILs. The relationship between the structure of the constituent ions and the bulk properties of the IL is not yet fully understood, and advanced analytical methods are needed to clarify these connections. researchgate.net

The table below outlines the primary techniques used for characterizing ionic liquids.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment researchgate.netutp.edu.my |

| Fourier-Transform Infrared (FTIR) | Cation-anion interactions, functional groups researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature auctoresonline.org |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature acs.org |

| Mass Spectrometry | Molecular weight confirmation researchgate.net |

| UV-Vis Spectroscopy | Electronic absorption properties researchgate.net |

Computational Methodologies: Computational modeling has become an indispensable tool for investigating the physical, chemical, and catalytic properties of ionic liquids at a molecular level. mdpi.com Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to study the structure, dynamics, and interactions within ILs. researchgate.netacs.orgnih.gov

DFT calculations help to understand the electronic structure and relative stability of different ion pair configurations, which are influenced by electrostatic attractions and hydrogen bonding. researchgate.net MD simulations provide insights into the bulk properties and long-range structural ordering of ILs. researchgate.netaip.org For instance, simulations have shown that for accurate dynamic properties, sufficiently large system sizes (at least 500 ion pairs) and long simulation times are necessary due to the high viscosity and long-range electrostatic forces in ILs. aip.org

A significant challenge in modeling ILs is the "ionicity problem," which relates to the extent of proton transfer between the acid and base used to form the IL. acs.org Predicting this from molecular properties is complex, and further development of simulation techniques is needed to fully address it. acs.org The future of computational modeling for ILs lies in developing more accurate force fields and leveraging machine learning and artificial neural networks to predict properties and design new ILs with desired characteristics. acs.org These advanced computational approaches will accelerate the discovery and optimization of novel derivatives of this compound for targeted applications. acs.orgacs.org

Q & A

Q. What are the key physicochemical properties of 1-Hexylpyridinium tetrafluoroborate, and how are they experimentally determined?

this compound (C₁₁H₁₈NBF₄, MW 251.1 g/mol) exhibits a dynamic viscosity of 460 cP at 18°C, density of 1.16 g/cm³ at 23°C, and ionic conductivity of 0.90 mS/cm at 30°C . Key characterization methods include:

- Density and viscosity : Measured using Anton Paar DMA 5000 densitometer and Lovis 2000 ME microviscometer, respectively, with temperature control (±0.01 K) .

- Conductivity : Determined via impedance spectroscopy with platinum electrodes .

- Thermal expansion coefficients : Derived from temperature-dependent density data .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous pyridinium-based ionic liquids require:

- Personal protective equipment (PPE) : Impervious gloves, lab coats, and goggles to prevent skin/eye contact .

- Respiratory protection : N95 masks or fume hoods to avoid inhalation of aerosols .

- Waste disposal : Incineration at approved facilities to prevent environmental release .

Refer to SDS guidelines for pyridinium salts (e.g., Tropylium Tetrafluoroborate ).

Q. How is this compound synthesized, and what purity thresholds are critical for research applications?

Synthesis typically involves:

Quaternization : Reaction of pyridine with 1-bromohexane in anhydrous conditions to form 1-hexylpyridinium bromide.

Anion exchange : Metathesis with NaBF₄ or AgBF₄ in acetone/water to yield the tetrafluoroborate salt .

Purity (>98%) is verified via NMR (e.g., absence of alkyl halide peaks) and ion chromatography (BF₄⁻ quantification) .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length, cation isomerism) influence the thermophysical behavior of this compound?

Comparative studies of pyridinium isomers (e.g., 1-butyl-2-methyl vs. 1-butyl-3-methyl derivatives) reveal:

- Viscosity trends : Longer alkyl chains increase viscosity due to enhanced van der Waals interactions .

- Conductivity : Reduced conductivity in branched isomers due to steric hindrance of ion mobility .

- Surface tension : Linearly decreases with temperature, correlating with entropy of surface formation .

Methodology: Use controlled heating rates (±0.01 K/min) and pendant drop tensiometry for surface tension analysis .

Q. What experimental designs are optimal for measuring gas solubility (e.g., CO₂, O₂) in this compound?

A saturation method with gravimetric microbalances is recommended:

- Apparatus : High-pressure cell with magnetic stirring, temperature control (±0.1 K), and buoyancy correction via density equations .

- Data interpretation : Henry’s law constants (e.g., CO₂ solubility: ~0.03–0.05 mol/kg at 303–343 K) are derived from pressure-composition isotherms .

- Thermodynamic analysis : Calculate partial molar Gibbs energy (ΔG°solv) and entropy (ΔS°solv) from temperature-dependent solubility data .

Q. How can this compound be applied in electrochemical systems, and what methodological challenges arise?

Potential applications include:

- Supercapacitors : Ionic conductivity (0.90 mS/cm at 30°C) supports its use as an electrolyte, though viscosity may limit charge transfer .

- Lithium-ion batteries : Analogous BF₄⁻ salts (e.g., LiBF₄) enhance ionic mobility in PC-DEC solvents, but compatibility with Li anodes requires further study .

Key challenges: Mitigate oxidative decomposition at >4.0 V by optimizing electrode/electrolyte interfaces via impedance spectroscopy .

Q. What computational models effectively predict the thermophysical properties of this compound?

Empirical correlations (e.g., Lorentz-Lorenz equation for refractive index) and group contribution methods (GCMs) show promise:

- Density prediction : Average absolute deviations (AAD) of <1% achieved using GCMs with cation/anion contributions .

- Viscosity modeling : Vogel-Fulcher-Tammann (VFT) equation fits dynamic viscosity data with AAD <5% .

Advanced MD simulations require force fields parameterized for pyridinium cations (e.g., OPLS-AA) .

Q. How does high-pressure CO₂ phase behavior impact the use of this compound in green chemistry applications?

Studies on analogous [bmim][BF₄] reveal:

- Phase boundaries : CO₂ solubility increases with pressure (e.g., 60 mol% CO₂ at 368 K and ~20 MPa), forming type III phase diagrams .

- Extraction applications : Tunable solvation power via pressure adjustments, but high viscosity limits mass transfer .

Methodology: Synthetic phase equilibrium measurements with variable-volume view cells and in-situ Raman spectroscopy for composition analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.